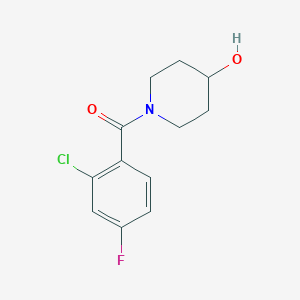
1-(2-Chloro-4-fluorobenzoyl)pipéridin-4-ol
Vue d'ensemble
Description
1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol is an organic compound belonging to the class of piperidin-4-ol derivatives. It is characterized by a piperidine ring substituted with a hydroxyl group at the 4th position and a benzoyl group at the nitrogen atom.
Applications De Recherche Scientifique
1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as HIV.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary target of 1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and blocks its function. The compound contains a basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The blockade of the CCR5 receptor by 1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol prevents the entry of HIV-1 into cells . This is because the CCR5 receptor is an essential coreceptor for HIV-1 entry . By blocking this receptor, the compound can potentially prevent HIV-1 infection.
Result of Action
The result of the action of 1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol is the prevention of HIV-1 entry into cells . This could potentially slow the progression of HIV-1 infection and improve the response to treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the benzoyl group: The benzoyl group can be introduced via acylation reactions using benzoyl chloride or similar reagents.
Substitution reactions: The chloro and fluoro substituents are introduced through halogenation reactions using appropriate halogenating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the benzoyl group may yield alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol: Other derivatives with different halogen substituents.
Uniqueness
1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and fluoro substituents, along with the piperidin-4-ol core, makes it a valuable compound for various applications.
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-11-7-8(14)1-2-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMOSIKPDVNHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1462494.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide](/img/structure/B1462498.png)
amine](/img/structure/B1462499.png)

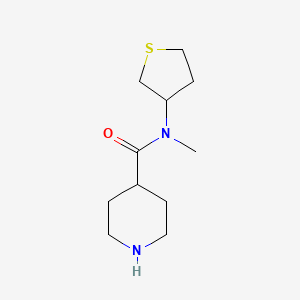
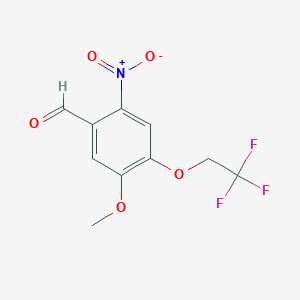

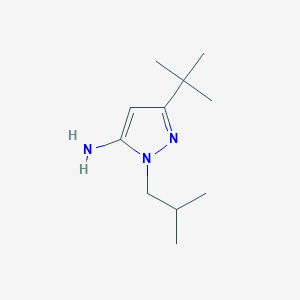
![2-[chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B1462507.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1462508.png)
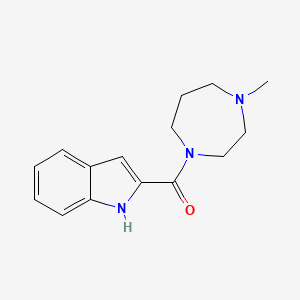
![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine](/img/structure/B1462510.png)
